molecular formula C5H5NaO5 B102506 2-ketoglutaric acid CAS No. 17091-15-5

2-ketoglutaric acid

Cat. No.: B102506
CAS No.: 17091-15-5
M. Wt: 168.08 g/mol
InChI Key: MOTOGHHLNTXPTI-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

2-Oxoglutaric acid, also known as α-ketoglutarate or 2-OG, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets 2-OG-dependent dioxygenases , a group of enzymes involved in several important biochemical processes . These enzymes are widespread in nature and play a crucial role in the metabolism of amino acids, glucosinolates, flavonoids, alkaloids, and gibberellins .

Mode of Action

2-OG acts as an obligatory substrate for 2-OG-dependent dioxygenases . In the hydroxylation reaction catalyzed by these enzymes, one atom of molecular oxygen is incorporated into the substrate, while the other atom of oxygen is incorporated into 2-OG, resulting in the subsequent formation of succinate and the release of carbon dioxide .

Biochemical Pathways

2-OG is a key organic acid of the TCA cycle , a central metabolic network in most organisms . It lies at the intersection between the carbon and nitrogen metabolic pathways . This compound is a key intermediate of one of the most fundamental biochemical pathways in carbon metabolism . In addition, 2-OG also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Pharmacokinetics

The pharmacokinetics of 2-OG are complex and involve several enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-OG . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of 2-OG have been evaluated .

Result of Action

2-OG participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . It helps maintain normal levels of ammonia in the brain, muscles, and kidneys, as well as the body’s nitrogen balance in body tissues and fluids . 2-OG is used by cells during growth and in healing from injuries and other wounds, and is especially important in the healing of muscle tissue .

Action Environment

The action of 2-OG is influenced by various environmental factors. For instance, the availability of 2-OG can be affected by spatial occupancy of unstructured regions within dedicated metabolons . Additionally, the levels of 2-OG can fluctuate according to nitrogen and carbon availability .

Biochemical Analysis

Biochemical Properties

2-Oxoglutaric acid plays a significant role in biochemical reactions. It is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases . These enzymes are widespread in nature and are involved in several important biochemical processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-Oxoglutaric acid is emphasized .

Cellular Effects

2-Oxoglutaric acid participates in various cellular processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Oxoglutaric acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It lies at the intersection between the carbon and nitrogen metabolic pathways .

Metabolic Pathways

2-Oxoglutaric acid is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Transport and Distribution

As a key intermediate in the TCA cycle, it is likely to be transported and distributed within cells and tissues as part of this metabolic process .

Subcellular Localization

As a key intermediate in the TCA cycle, it is likely to be found in the mitochondria where this cycle occurs .

Comparison with Similar Compounds

Properties

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels.

CAS No.

17091-15-5

Molecular Formula

C5H5NaO5

Molecular Weight

168.08 g/mol

IUPAC Name

sodium;5-hydroxy-4,5-dioxopentanoate

InChI

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

MOTOGHHLNTXPTI-UHFFFAOYSA-M

SMILES

C(CC(=O)O)C(=O)C(=O)O

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)O.[Na+]

melting_point

115.5 °C

17091-15-5

physical_description

Solid;  [Merck Index] White to off-white solid;  [Acros Organics MSDS]
Solid
white to pale yellow crystalline powde

Related CAS

328-50-7 (Parent)

solubility

541.5 mg/mL
soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C

Synonyms

2 Ketoglutarate
2 Ketoglutaric Acid
2 Oxoglutarate
2 Oxoglutaric Acid
2-ketoglutarate
2-ketoglutaric acid
2-oxoglutarate
2-oxoglutaric acid
alpha Ketoglutarate
alpha Ketoglutaric Acid
alpha Ketoglutaric Acid, Diammonium Salt
alpha Ketoglutaric Acid, Dipotassium Salt
alpha Ketoglutaric Acid, Disodium Salt
alpha Ketoglutaric Acid, Monopotassium Salt
alpha Ketoglutaric Acid, Monosodium Salt
alpha Ketoglutaric Acid, Potassium Salt
alpha Ketoglutaric Acid, Sodium Salt
alpha Oxoglutarate
alpha-ketoglutarate
alpha-Ketoglutarate, Calcium
alpha-ketoglutaric acid
alpha-ketoglutaric acid, calcium salt (2:1)
alpha-ketoglutaric acid, diammonium salt
alpha-ketoglutaric acid, dipotassium salt
alpha-ketoglutaric acid, disodium salt
alpha-ketoglutaric acid, monopotassium salt
alpha-ketoglutaric acid, monosodium salt
alpha-ketoglutaric acid, potassium salt
alpha-ketoglutaric acid, sodium salt
alpha-oxoglutarate
Calcium alpha Ketoglutarate
calcium alpha-ketoglutarate
calcium ketoglutarate
Ketoglutaric Acid
Ketoglutaric Acids
oxogluric acid
Oxoglutarates

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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